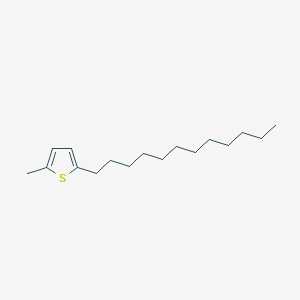

2-Dodecyl-5-methylthiophene

Description

Significance of Thiophene (B33073) Heterocycles in Organic Chemistry Research

Thiophene, a five-membered aromatic ring containing a sulfur atom, holds a position of considerable importance in organic chemistry. numberanalytics.comsciensage.info Its unique electronic and structural characteristics make it a versatile building block for the synthesis of a wide array of complex molecules. numberanalytics.com First discovered in coal tar in the late 19th century, thiophene and its derivatives have become integral to numerous chemical syntheses. numberanalytics.com Their aromaticity, comparable to that of benzene, lends them significant stability, while the presence of the sulfur heteroatom introduces distinct reactivity patterns. numberanalytics.comnumberanalytics.com

The thiophene ring can readily undergo electrophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions, providing chemists with a powerful toolkit for constructing intricate molecular architectures. numberanalytics.comnumberanalytics.com This reactivity has been harnessed in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and dyes. numberanalytics.combohrium.com In medicinal chemistry, the thiophene scaffold is a common feature in many biologically active compounds, contributing to their therapeutic effects. sciensage.infonih.gov Its ability to act as a bioisostere for other aromatic rings, such as benzene, allows for the fine-tuning of a drug's pharmacological profile.

Evolution of Thiophene Derivatives in Advanced Materials Science

The utility of thiophene derivatives extends far beyond traditional organic synthesis and into the realm of advanced materials science. researchgate.net The electronic properties of the thiophene ring, particularly its ability to support charge delocalization, have made it a key component in the development of organic electronic materials. numberanalytics.comwiley.com Polythiophenes, which consist of repeating thiophene units, were among the first conducting polymers to be discovered and continue to be a major focus of research. wiley.com

The versatility of thiophene chemistry allows for the precise tuning of its derivatives' properties. By introducing different functional groups onto the thiophene ring, researchers can modulate their electronic, optical, and morphological characteristics. This has led to the development of thiophene-based materials for a wide range of applications, including:

Organic Field-Effect Transistors (OFETs): Thiophene-based polymers and small molecules are widely used as the active semiconductor layer in OFETs, which are essential components of flexible displays and sensors. researchgate.net

Organic Photovoltaics (OPVs): Thiophene derivatives are crucial materials in the active layer of OPVs, where they function as electron donors. mdpi.comresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The tunable fluorescence and phosphorescence of thiophene compounds make them suitable for use as emissive materials in OLEDs. researchgate.netwiley.com

The continuous exploration of new thiophene derivatives and their incorporation into sophisticated device architectures is a testament to their enduring importance in the quest for next-generation electronic and optoelectronic technologies. researchgate.netresearchgate.net

Contextualization of 2-Dodecyl-5-methylthiophene within Alkylated Thiophene Systems

The compound this compound serves as a specific example within the broader class of alkylated thiophenes. Its structure, featuring a long dodecyl chain and a small methyl group at opposite ends of the thiophene ring, is a deliberate design choice aimed at influencing the material's properties.

The incorporation of alkyl side-chains onto the thiophene backbone is a critical strategy in the design of functional organic materials. mdpi.com These side-chains, while not directly participating in the electronic processes, play a crucial role in determining the material's processability and solid-state organization. acs.orgrsc.org

One of the primary reasons for adding alkyl chains is to enhance the solubility of thiophene-based molecules and polymers in common organic solvents. acs.org This is essential for solution-based processing techniques, such as spin-coating and printing, which are used to fabricate thin films for electronic devices. The long, flexible alkyl chains disrupt the strong intermolecular interactions that can lead to poor solubility, allowing for the formation of uniform, high-quality films.

Furthermore, alkyl side-chains have a profound impact on the morphology of the material in the solid state. rsc.orgrsc.org The length, branching, and position of the alkyl chains can influence how the thiophene backbones pack together, which in turn affects the material's charge transport properties. rsc.orgresearchgate.net For instance, linear alkyl chains can promote more ordered packing and closer π-π stacking between adjacent polymer chains, facilitating efficient charge hopping. rsc.org Conversely, branched alkyl chains can introduce steric hindrance, leading to less ordered structures. rsc.org The careful engineering of alkyl side-chains is therefore a key tool for optimizing the performance of thiophene-based materials in electronic devices. mdpi.com

The specific placement of alkyl substituents on the thiophene ring, known as positional isomerism, has significant consequences for the properties of the resulting materials. dntb.gov.uarsc.org In the case of dialkylated thiophenes, such as this compound, the substituents can be arranged in different ways, leading to isomers with distinct characteristics.

For example, the regiochemistry of how alkylthiophene monomers are coupled together in a polymer chain has a dramatic effect on the polymer's properties. Head-to-tail (HT) coupling generally leads to more planar backbones and higher charge carrier mobilities compared to head-to-head (HH) or tail-to-tail (TT) coupling, which can introduce torsional strain and disrupt conjugation. scielo.br

Even in small molecules, the relative positions of the alkyl groups can influence molecular packing and, consequently, the material's electronic properties. The position of a branch point in an alkyl side chain can also have a significant impact; moving the branch closer to the thiophene backbone can increase the rigidity of the polymer and lead to tighter molecular packing. researchgate.netmdpi.com The study of positional isomerism is therefore crucial for understanding the structure-property relationships in alkylated thiophenes and for designing materials with tailored functionalities. rsc.org

| Compound Name |

| This compound |

| Benzene |

| Thiophene |

Structure

2D Structure

3D Structure

Properties

CAS No. |

107370-29-6 |

|---|---|

Molecular Formula |

C17H30S |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

2-dodecyl-5-methylthiophene |

InChI |

InChI=1S/C17H30S/c1-3-4-5-6-7-8-9-10-11-12-13-17-15-14-16(2)18-17/h14-15H,3-13H2,1-2H3 |

InChI Key |

TXFVSRABRWDZLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(S1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Dodecyl 5 Methylthiophene and Analogues

Strategies for Regioselective Synthesis of 2,5-Disubstituted Thiophenes

The precise placement of substituents at the 2- and 5-positions of the thiophene (B33073) ring is crucial for the desired properties of the final compound. Several strategies have been devised to ensure high regioselectivity.

"One-Pot" Synthesis Approaches for Substituted Thiophene Compounds

"One-pot" syntheses offer an efficient and atom-economical route to highly substituted thiophenes by combining multiple reaction steps in a single reaction vessel, which minimizes waste and simplifies purification. nih.govorganic-chemistry.org

One such approach involves the reaction of terminal alkynes to produce 2,5-disubstituted thiophenes. sioc-journal.cn This method proceeds through a sequence of C(sp)-C(sp) oxidative coupling, selective hydration, and intramolecular annulation. sioc-journal.cn Another versatile one-pot method starts from 1,3-dicarbonyl compounds, which react with carbon disulfide in the presence of a base, followed by the sequential addition of different alkyl halides to yield tetrasubstituted thiophenes with diverse substitution patterns. nih.gov

A metal-free approach for synthesizing 2,5-disubstituted thiophenes involves the sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide (B80085) under mild conditions, providing good to excellent yields. rsc.org Copper(I)-catalyzed reactions of haloalkynes or 1,3-diynes also provide a facile route to 2,5-disubstituted thiophenes. nih.govacs.org This process can be performed in a one-pot manner, starting from haloalkynes which first undergo coupling to form 1,3-diynes, followed by a hydration reaction. nih.gov

A different one-pot strategy for synthesizing highly substituted thiophenes and benzo[b]thiophenes utilizes bromoenynes and o-alkynylbromobenzenes. acs.orgscispace.com This procedure involves a palladium-catalyzed C–S bond formation with a hydrogen sulfide (B99878) surrogate, followed by a heterocyclization reaction. acs.orgscispace.com

Coupling Reactions for Alkyl Thiophene Construction

Coupling reactions are a cornerstone in the synthesis of alkylthiophenes, allowing for the direct formation of carbon-carbon bonds between the thiophene ring and alkyl substituents.

The Friedel-Crafts acylation is a classic method for introducing acyl groups onto the thiophene ring, which can then be reduced to the corresponding alkyl groups. derpharmachemica.com Thiophene is highly reactive towards electrophilic substitution, with acylation occurring preferentially at the α-position (2-position). derpharmachemica.comwikipedia.org

To circumvent the issues associated with traditional Lewis acid catalysts like aluminum chloride, which can cause polymerization and ring-opening of the sensitive thiophene ring, milder catalysts and conditions have been developed. asianpubs.orggoogle.com The use of solid-acid catalysts, such as certain zeolites (Hβ), has shown excellent activity and selectivity for the acylation of thiophene with acetic anhydride, achieving high conversion and yield of 2-acetylthiophene (B1664040) under relatively mild conditions (e.g., 60°C). tsijournals.comtsijournals.com These solid catalysts have the advantage of being recoverable and reusable. tsijournals.comtsijournals.com

Another modification involves using ethylaluminum dichloride (EtAlCl2) as a Lewis acid in a non-acidic medium. asianpubs.org The ethyl anion from the catalyst can neutralize the proton generated during the acylation, preventing acid-mediated side reactions. asianpubs.org This method has been successfully applied to the acylation of thiophene with various acyl chlorides, resulting in moderate to high yields. asianpubs.org

A synthesis of 2-methyl-5-tridecylthiophene (B14322557) has been reported using a modified Friedel-Crafts approach where 2-methylthiophene (B1210033) is coupled with tridecanoic acid using phosphorus pentoxide as a dehydrating agent. The resulting ketone is then reduced to afford the target compound. uu.nl

The metalation of thiophene, particularly lithiation, is a powerful tool for introducing substituents at specific positions. The discovery that butyllithium (B86547) readily metalates thiophene at the 2-position has been pivotal in the synthesis of 2-substituted thiophenes. colab.ws 2-Monosubstituted thiophenes are typically lithiated at the remaining free 5-position. colab.ws

This high regioselectivity allows for the synthesis of 2,5-disubstituted thiophenes by reacting a 2-substituted thiophene with an organolithium reagent, followed by quenching with an appropriate electrophile. For example, 2-lithiothiophene, generated from thiophene and butyllithium, can be reacted with various electrophiles to create a wide range of 2-substituted derivatives. wikipedia.orgacs.org To achieve 2,5-disubstitution, one could start with 2-methylthiophene, lithiate it at the 5-position, and then react it with an dodecyl halide.

The nucleophilicity and regioselectivity of the lithiation can be influenced by the solvent, the specific lithiating agent used, and the presence of directing groups on the thiophene ring. colab.wsrsc.org For instance, the use of lithium diisopropylamide (LDA) can be advantageous when the thiophene ring bears sensitive functional groups. colab.ws

Precursor Synthesis and Intermediate Derivatization Techniques

The synthesis of complex thiophene derivatives often relies on the preparation of functionalized intermediates that can be further elaborated.

Preparation of Functionalized Thiophene Intermediates

The preparation of functionalized thiophene intermediates is a critical step in many synthetic routes. For instance, 2-acetylthiophene, readily synthesized via Friedel-Crafts acylation, serves as a key precursor to compounds like thiophene-2-carboxylic acid and thiophene-2-acetic acid. wikipedia.orggoogle.com

Halogenated thiophenes are also valuable intermediates. Thiophene can be brominated to give 2-bromothiophene (B119243) and subsequently 2,5-dibromothiophene. wikipedia.org These bromo-derivatives can then participate in various cross-coupling reactions or be converted to organometallic reagents for further functionalization. For example, 2-bromo-3-alkylthiophenes can be converted to their corresponding Grignard or lithio derivatives, which can then be reacted with electrophiles. cmu.edu

Another important class of intermediates are those with chloroacetamide groups, such as N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides. The chlorine atom in the chloroacetamide moiety is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups containing sulfur or nitrogen nucleophiles. ajol.info

The synthesis of functionalized benzo[b]thiophenes, which are structurally related to thiophenes, has been achieved through an iodine-mediated one-pot iodocyclization/alkylation strategy starting from 2-alkynylthioanisoles. nih.gov This method generates complex substitution patterns in a single step. nih.gov Similarly, the synthesis of 3-bromonaphtho[2,3-b]thiophene, another fused thiophene system, has been developed, and the bromo-substituent allows for further functionalization via lithium-halogen exchange. chemrxiv.org

Reduction Methodologies for Carbonyl Intermediates

The synthesis of 2-dodecyl-5-methylthiophene often proceeds through a carbonyl intermediate, typically 1-(5-methylthiophen-2-yl)dodecan-1-one, which is formed via Friedel-Crafts acylation of 2-methylthiophene. The subsequent reduction of this keto group to a methylene (B1212753) group is a crucial step to yield the final alkylated thiophene. Two classical and effective methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction. organicreactions.orgwikipedia.org

The Clemmensen reduction employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl) to reduce aldehydes or ketones to alkanes. organicreactions.orglibretexts.organnamalaiuniversity.ac.in This method is particularly well-suited for aryl-alkyl ketones that are stable in strongly acidic conditions. libretexts.orgwikipedia.org The reaction is heterogeneous, occurring on the surface of the zinc, and is believed to proceed through organozinc intermediates. wikipedia.orgorganic-chemistry.org A key advantage is its efficacy in converting acylbenzenes (and by extension, acylthiophenes) from Friedel-Crafts reactions into the corresponding alkyl derivatives in a two-step sequence. annamalaiuniversity.ac.inwikipedia.org However, the substrate must be robust enough to withstand potent acid, which limits its applicability for molecules with acid-sensitive functional groups. libretexts.orgorganic-chemistry.org

Conversely, the Wolff-Kishner reduction provides a powerful alternative conducted under strongly basic conditions. wikipedia.orgalfa-chemistry.com This reaction involves the conversion of the carbonyl compound into a hydrazone intermediate by reacting it with hydrazine (B178648) (N₂H₄). wikipedia.orglumenlearning.com The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium ethoxide, in a high-boiling solvent like ethylene (B1197577) glycol. alfa-chemistry.commasterorganicchemistry.com The driving force of the reaction is the thermodynamically favorable evolution of nitrogen gas (N₂), which forms the final alkane product. lumenlearning.commasterorganicchemistry.com

A significant improvement to the classical procedure is the Huang-Minlon modification , which simplifies the process into a one-pot reaction. wikipedia.orgjk-sci.com In this variation, the ketone, hydrazine hydrate, and base (e.g., KOH) are refluxed together in a high-boiling alcohol. alfa-chemistry.comjk-sci.com After the initial formation of the hydrazone, water and excess hydrazine are distilled off, allowing the reaction temperature to rise to around 200°C. This modification drastically reduces reaction times from as long as 100 hours to just 3-6 hours and often improves yields. masterorganicchemistry.comjk-sci.com Because it operates under basic conditions, the Wolff-Kishner reduction is the method of choice for substrates that are sensitive to acid. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Carbonyl Reduction Methodologies

| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |

|---|---|---|

| Reagents | Amalgamated Zinc (Zn(Hg)), Hydrochloric Acid (HCl) | Hydrazine (N₂H₄), Strong Base (e.g., KOH, NaOH) |

| Conditions | Strongly acidic | Strongly basic, high temperatures (~200°C) |

| Solvent | Often an alcohol or an inert co-solvent like toluene | High-boiling alcohols (e.g., ethylene glycol, diethylene glycol) alfa-chemistry.comjk-sci.com |

| Advantages | Effective for acid-stable aryl-alkyl ketones. wikipedia.org | Suitable for acid-sensitive substrates. organic-chemistry.orgalfa-chemistry.com Huang-Minlon modification improves yield and reaction time. wikipedia.orgjk-sci.com |

| Limitations | Not suitable for acid-labile substrates. libretexts.org | Not suitable for base-sensitive substrates; high temperatures required. wikipedia.org |

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Achieving high yields of this compound requires careful optimization of the reaction conditions, whether the synthesis proceeds via Friedel-Crafts acylation/reduction or through a direct cross-coupling strategy.

For syntheses involving cross-coupling reactions like the Stille coupling or Grignard cross-coupling , several parameters are critical for maximizing yield and purity. The Stille reaction, which couples an organotin compound with an organic halide catalyzed by palladium, is valued for its tolerance of a wide range of functional groups and often results in high yields. wiley-vch.delibretexts.orgwikipedia.org

Key optimization parameters for a Stille coupling to synthesize the target compound (e.g., coupling 2-bromo-5-methylthiophene (B1266114) with a dodecyl-stannane reagent) include:

Catalyst and Ligand: The choice of palladium catalyst and associated ligands is paramount. While Pd(PPh₃)₄ is a common choice, bulky, electron-rich phosphine (B1218219) ligands can enhance reactivity, especially for less reactive starting materials. wiley-vch.denumberanalytics.com

Additives: The addition of copper(I) salts, such as CuI, can accelerate the transmetalation step and improve reaction rates and yields. wiley-vch.denumberanalytics.comresearchgate.net However, the ratio of additives must be carefully controlled, as excess amounts can sometimes decrease the yield. wiley-vch.de

Solvent: The solvent influences reaction rates and product distribution. Common solvents for Stille coupling include toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). numberanalytics.com

Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions, such as the homocoupling of the organostannane reagent, thus reducing selectivity and yield. wikipedia.orgnumberanalytics.com

For Grignard cross-coupling (e.g., Kumada coupling), where a Grignard reagent (dodecylmagnesium bromide) reacts with an aryl halide (2-bromo-5-methylthiophene) in the presence of a nickel or palladium catalyst, optimization focuses on:

Grignard Reagent Formation: This step is highly sensitive to moisture and oxygen. The use of anhydrous solvents like diethyl ether or THF is essential. numberanalytics.comrsc.org Activating the magnesium metal, for instance with a small crystal of iodine or 1,2-dibromoethane (B42909), is crucial for initiating the reaction. numberanalytics.comrsc.org

Reaction Temperature: The initial formation of the Grignard reagent is exothermic and may require cooling to control the reaction rate. rsc.org The subsequent coupling step also requires careful temperature management to balance reaction speed with the prevention of side reactions. numberanalytics.com

Catalyst System: Nickel-based catalysts, such as Ni(dppp)Cl₂, are frequently used for this type of coupling. rsc.org

Table 2: Parameters for Optimization of Cross-Coupling Syntheses

| Parameter | Grignard Cross-Coupling (Kumada) | Stille Coupling |

|---|---|---|

| Halide | 2-Bromo-5-methylthiophene | 2-Bromo- or 2-Iodo-5-methylthiophene |

| Organometallic Reagent | Dodecylmagnesium bromide | Dodecyltrialkylstannane |

| Catalyst | Ni(dppp)Cl₂, Pd(PPh₃)₄ rsc.org | Pd(PPh₃)₄, Pd₂(dba)₃ wiley-vch.de |

| Ligand | dppp (1,3-Bis(diphenylphosphino)propane) | PPh₃, P(t-Bu)₃ wiley-vch.de |

| Solvent | THF, Diethyl Ether numberanalytics.com | Toluene, THF, DMF numberanalytics.com |

| Additives | Iodine, 1,2-dibromoethane (for initiation) numberanalytics.com | CuI, LiCl libretexts.orgnumberanalytics.com |

| Temperature | 0°C to reflux | Room temperature to reflux numberanalytics.com |

Purification Techniques for Isolation of High-Purity this compound

The isolation of this compound in high purity from the crude reaction mixture is essential for its use in subsequent applications, particularly in materials science where impurities can significantly degrade performance. wiley-vch.de The primary purification methods employed are column chromatography and recrystallization or low-temperature precipitation.

Column Chromatography is a widely used and effective technique for separating substituted thiophenes from unreacted starting materials, catalysts, and reaction byproducts. nih.govrsc.org

Stationary Phase: Silica (B1680970) gel is the most common stationary phase. nih.govrsc.org

Eluent: A non-polar solvent system is typically used, given the non-polar nature of the target compound. Pure hexane (B92381) is often sufficient to elute the product. rsc.org In cases where byproducts have similar polarities, a gradient elution using a mixture of a non-polar solvent like hexane or petroleum spirits and a slightly more polar solvent like ethyl acetate (B1210297) (EtOAc) or diethyl ether (Et₂O) can be employed. nih.govscispace.com The successful separation of regioregular oligo(3-hexylthiophene)s, which are structurally related, has been achieved using column chromatography, demonstrating its power in separating compounds with subtle structural differences. ethz.ch

Recrystallization or Low-Temperature Precipitation can be an effective final purification step, especially for removing trace impurities after chromatography. This method relies on the principle that the solubility of the compound decreases as the temperature of the solvent is lowered.

A process described for purifying other substituted thiophenes involves dissolving the crude product in a suitable solvent or solvent mixture and then cooling the solution to a low temperature (e.g., -15°C or lower) to induce precipitation or crystallization of the pure thiophene. google.com The solid product is then isolated by cold filtration. google.com Recrystallization from solvents like diethyl ether or ethanol (B145695) has also been reported for purifying solid thiophene derivatives. nih.govajol.info

For removing high-boiling point impurities or homocoupled byproducts, vacuum distillation can be a viable option, particularly if the desired product has a sufficiently different boiling point from the contaminants. ethz.ch

Table 3: Purification Techniques for this compound

| Technique | Description | Key Parameters |

|---|---|---|

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Stationary Phase: Silica gel. nih.govEluent: Hexane, Hexane/Ethyl Acetate gradient, or Petroleum Spirits/Et₂O. nih.govrsc.org |

| Low-Temperature Precipitation/Recrystallization | Purification based on reduced solubility at lower temperatures. | Solvent: A solvent in which the compound is soluble at a higher temperature but sparingly soluble at a lower temperature (e.g., ethanol, diethyl ether). nih.govgoogle.comTemperature: Cooling to induce crystallization, potentially to -15°C or below. google.com |

| Vacuum Distillation | Separation of liquids based on differences in boiling points at reduced pressure. | Pressure: Reduced pressure to lower boiling points and prevent thermal decomposition. Application: Effective for removing byproducts with significantly different boiling points. ethz.ch |

Polymerization and Oligomerization Studies Involving 2 Dodecyl 5 Methylthiophene Units

Homopolymerization of 2-Dodecyl-5-methylthiophene Monomers

The creation of homopolymers from this compound monomers has been achieved using several polymerization strategies, each offering distinct advantages in controlling the polymer's structure and properties.

Metal-Catalyzed Cross-Coupling Polymerization Strategies (e.g., Kumada, Stille, Suzuki)

Metal-catalyzed cross-coupling reactions are fundamental in synthesizing conjugated polymers with well-defined structures. nih.govcmu.edu

Kumada Catalyst-Transfer Polycondensation (KCTP): This method, a type of Kumada cross-coupling, is a powerful technique for producing regioregular polythiophenes. cmu.eduwikidoc.org It involves the polymerization of a Grignard-functionalized thiophene (B33073) monomer in the presence of a nickel catalyst. cmu.eduresearchgate.net For instance, the polymerization of 2-bromo-5-chloromagnesio-3-dodecylthiophene can be initiated with various nickel catalysts. researchgate.net The mechanism is often a chain-growth process, allowing for control over the polymer's molecular weight and dispersity. nih.govresearchgate.net The choice of ligands, such as dppe or dppp, on the nickel catalyst can influence the polymerization process. researchgate.net

Stille Cross-Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. mdpi.comjcu.edu.au This method is known for its tolerance to a wide variety of functional groups and its use in synthesizing various thiophene-containing polymers. mdpi.comjcu.edu.auwiley-vch.de For example, 2,5-bis(trimethylstannyl)thiophene (B1590012) can be reacted with a di-brominated comonomer in the presence of a palladium catalyst like Pd(PPh₃)₄ to form a copolymer. wiley-vch.debeilstein-journals.org

Suzuki Cross-Coupling: This reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide. mdpi.comnih.gov It is a widely used method for forming carbon-carbon bonds in polymer synthesis. mdpi.comrsc.org The Suzuki polymerization of thiophene-based monomers, such as 2,5-thiophenebis(boronic acid pinacol (B44631) ester), with aryl dihalides can produce high molecular weight polymers in short reaction times. nih.govfrontiersin.org

Table 1: Comparison of Metal-Catalyzed Polymerization Methods

| Polymerization Method | Catalyst System (Example) | Monomer Types | Key Features |

|---|---|---|---|

| Kumada | Ni(dppp)Cl₂ cmu.edu | Grignard-functionalized thiophenes researchgate.net | Chain-growth mechanism, produces regioregular polymers. nih.govresearchgate.net |

| Stille | Pd(PPh₃)₄ wiley-vch.de | Organotin and halide-functionalized monomers mdpi.com | Tolerant to many functional groups, versatile. mdpi.comjcu.edu.au |

| Suzuki | Pd₂(dba)₃ / bulky phosphine (B1218219) ligand nih.gov | Organoboron and halide-functionalized monomers mdpi.com | Mild reaction conditions, high yields. mdpi.comnih.gov |

Oxidative Polymerization Methods (e.g., FeCl₃-mediated)

Oxidative polymerization using ferric chloride (FeCl₃) is a straightforward and common method for synthesizing polythiophenes. cmu.educhalmers.se This technique involves the oxidation of the thiophene monomer by FeCl₃, which initiates the polymerization process. cmu.edunih.gov The reaction is typically carried out in a solvent like chloroform (B151607). chalmers.senih.gov The properties of the resulting polymer, such as molecular weight, can be influenced by the reaction conditions, including the solvent and the ratio of monomer to oxidant. chalmers.senih.gov For example, using o-dichlorobenzene instead of chloroform as the solvent has been shown to improve the molecular weights of the resulting polymers. chalmers.se

Table 2: FeCl₃-Mediated Oxidative Polymerization of Thiophene Monomers

| Monomer | Oxidant | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| 3-Alkylthiophene | FeCl₃ | Chloroform | A simple and direct method for preparing poly(3-alkylthiophene)s. | cmu.edu |

| Donor-Acceptor-Donor Monomer | FeCl₃ | o-Dichlorobenzene | Improved molecular weights compared to polymerization in chloroform. | chalmers.se |

Electropolymerization Techniques for Thin Film Formation

Electropolymerization is a technique used to deposit conductive polymer films directly onto an electrode surface. wikipedia.orgmdpi.com This method involves the electrochemical oxidation of the monomer in a solution containing an electrolyte. wikipedia.orgmdpi.com The resulting polymer film adheres to the anode. mdpi.com The thickness and properties of the film can be controlled by parameters such as the applied potential, current density, and reaction time. wikipedia.orgmdpi.com For instance, poly(3-methylthiophene) films can be formed by electropolymerization, and their properties are influenced by the polymerization conditions. acs.org This technique is particularly useful for creating thin, uniform films for electronic and electrochromic applications. mdpi.combeilstein-journals.org

Table 3: Electropolymerization of Thiophene Derivatives

| Monomer | Electrode | Electrolyte/Solvent | Application of Film |

|---|---|---|---|

| 3-Methylthiophene | Platinum | Tetrabutylammonium tetrafluoroborate (B81430) / Acetonitrile | Conductive polymer films. wikipedia.org |

| EDOT-Quinoxaline Derivative | ITO Glass | LiTf/PC/PEG-MEA | Electrochromic devices. mdpi.com |

Copolymerization of this compound with Other Monomers

Copolymerization allows for the fine-tuning of polymer properties by combining different monomer units within the same polymer chain. This approach is used to create materials with tailored optical, electronic, and physical characteristics.

Design and Synthesis of Random Copolymers

Random copolymers are synthesized by polymerizing a mixture of two or more different monomers. researchgate.net The resulting polymer chain has a random distribution of the monomer units. For example, this compound can be copolymerized with other thiophene derivatives, such as 3-dodecylthiophene (B10105), using an oxidizing agent like FeCl₃. researchgate.net The ratio of the comonomers in the feed can be varied to control the composition and properties of the final copolymer. researchgate.net

Synthesis of Block and Graft Copolymers

Block copolymers consist of two or more distinct polymer blocks linked together. nih.govresearchgate.net Their synthesis often involves sequential polymerization methods or the coupling of pre-formed polymer blocks. nih.govmdpi.com

Block Copolymers: The synthesis of block copolymers containing polythiophene segments can be achieved through "living" or controlled polymerization techniques. nih.gov For example, a well-defined block of one polymer can be used as a macroinitiator to polymerize a second monomer, resulting in a diblock copolymer. mdpi.com Another approach is to synthesize two different polymer blocks with reactive end groups and then couple them together. mdpi.com

Graft Copolymers: Graft copolymers are produced by attaching polymer chains as side chains to a main polymer backbone. This can be achieved by polymerizing a monomer from reactive sites along the main chain ("grafting from") or by attaching pre-formed polymer chains to the backbone ("grafting to").

The synthesis of these more complex architectures allows for the combination of disparate properties, such as the conductivity of a conjugated block with the solubility or mechanical properties of another block.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Dodecylthiophene |

| 2-Bromo-5-chloromagnesio-3-dodecylthiophene |

| 2,5-Bis(trimethylstannyl)thiophene |

| 2,5-Thiophenebis(boronic acid pinacol ester) |

| Ferric chloride |

| Nickel(II) chloride bis(1,3-diphenylphosphino)propane |

| Tetrakis(triphenylphosphine)palladium(0) |

| Tris(dibenzylideneacetone)dipalladium(0) |

| o-Dichlorobenzene |

| Chloroform |

| 3-Methylthiophene |

| 3-Hexylthiophene |

| Tetrabutylammonium tetrafluoroborate |

| Acetonitrile |

| 3,4-Ethylenedioxythiophene (EDOT) |

| Lithium trifluoromethanesulfonate |

| Propylene carbonate |

| Poly(ethylene glycol) methyl ether acrylate |

| Tetrabutylammonium hexafluorophosphate |

| Dichloromethane |

Control of Polymer Architecture and Regioregularity

The arrangement of monomer units within a polythiophene chain, known as regioregularity, is a critical factor that governs the polymer's electronic and optical properties. For 3-substituted thiophenes like 3-dodecylthiophene, polymerization can result in three different types of linkages or couplings between monomer units: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). wikidoc.orgwikipedia.org A high percentage of HT couplings leads to a more planar polymer backbone, which enhances π-conjugation, facilitates intermolecular packing, and improves charge carrier mobility. nih.govnih.gov Conversely, HH couplings introduce steric hindrance between adjacent alkyl side chains, causing the polymer backbone to twist and disrupting conjugation. wikipedia.orgnih.gov Consequently, significant research has focused on developing synthetic methods to maximize HT regioregularity.

The degree of regioregularity in poly(3-dodecylthiophene) (P3DDT) is profoundly influenced by the choice of polymerization method and specific reaction parameters, including the catalyst system, solvent, and temperature.

Catalyst Systems: Nickel- and palladium-based catalysts are central to achieving high regioregularity. The Grignard Metathesis (GRIM) polymerization method is particularly effective. researchgate.net In this method, a 2,5-dibromo-3-alkylthiophene is treated with a Grignard reagent (e.g., methylmagnesium bromide), followed by the addition of a nickel catalyst like Ni(dppp)Cl₂ (dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)). researchgate.net This approach can yield P3DDT with HT content typically exceeding 95-98%. researchgate.netcmu.edu The choice of the phosphine ligand on the nickel catalyst is crucial; bulky and electron-rich ligands can enhance the selectivity for HT coupling.

Similarly, Kumada catalyst-transfer polycondensation, which involves the polymerization of a 2-bromo-5-chloromagnesio-3-alkylthiophene monomer with a Ni(dppp)Cl₂ catalyst, also produces highly regioregular polymers. wikipedia.org Studies have shown that different palladium and nickel catalysts can significantly impact the yield, molecular weight, and regioregularity of polythiophenes. nih.gov

Reaction Conditions: Other parameters also play a significant role. For instance, in oxidative polymerization using ferric chloride (FeCl₃), slowly adding the catalyst can maintain a low oxidant concentration, which has been shown to increase the proportion of HT couplings. tue.nl The reaction temperature and time can also be optimized. In GRIM polymerization, the ratio of regioisomeric Grignard intermediates appears largely independent of temperature, but the subsequent catalytic coupling step that builds the polymer chain is highly selective. researchgate.net The duration of the polymerization can affect the molecular weight and polydispersity of the resulting polymer, although the regioregularity often remains consistently high once optimal catalyst systems are employed. researchgate.net

| Polymerization Method | Typical Catalyst | Monomer | Achieved HT Regioregularity (%) | Reference |

|---|---|---|---|---|

| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂ | 2,5-dibromo-3-dodecylthiophene | >96% | cmu.edu |

| Kumada Coupling | Ni(dppp)Cl₂ | 2-bromo-5-iodo-3-alkylthiophene | ~100% | wikipedia.org |

| Oxidative Coupling | FeCl₃ | 3-hexylthiophene | ~94% | tue.nl |

| Deprotonative Polycondensation | [CpNiCl(SIPr)] | 2-bromo-3-hexylthiophene | 98% | nih.gov |

The alkyl side chain is not merely a solubilizing group; its length and structure influence the polymer's final properties and morphology. While the dodecyl group in P3DDT imparts excellent solubility, its length affects the polymer's ability to self-organize.

Side-Chain Branching: Introducing branching into the alkyl side chain has a dramatic effect. Branching close to the polymer backbone significantly disrupts planarity and crystallinity, leading to a much lower melting temperature compared to linear analogues. researchgate.net This can be a deliberate strategy to modify the processing characteristics and mechanical properties of the polymer, making it less stiff and brittle. researchgate.net

| Polymer | Side Chain | Typical Melting Temp. (°C) | Key Morphological Feature | Reference |

|---|---|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | Linear Hexyl | ~230-240 | High crystallinity, π-stacking | nist.govresearchgate.net |

| Poly(3-dodecylthiophene) (P3DDT) | Linear Dodecyl | ~130-140 | Well-ordered lamellar structures | researchgate.net |

| Poly(3-(2'-ethyl)hexylthiophene) (P3EHT) | Branched (Ethyl at C2) | ~80 | Reduced crystallinity, lower melting point | researchgate.net |

Post-Polymerization Modification of this compound-Containing Polymers

Post-polymerization modification (PPM) is a powerful strategy for introducing new functionalities into polythiophenes without having to synthesize complex monomers from scratch. cmu.eduwiley.com This involves preparing a precursor polymer with reactive handles that can be chemically transformed after polymerization is complete.

A common PPM approach involves synthesizing a polythiophene with a reactive group on its side chain, which can then be converted to a desired functional group. For example, a polythiophene bearing bromoalkyl side chains, such as poly[3-(6-bromohexyl)thiophene], can serve as a versatile platform. cmu.edu The terminal bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. Researchers have successfully introduced carboxylic acids, amines, and thiols onto the polythiophene side chains using this method. cmu.edu

Another strategy involves introducing a protected functional group into the monomer before polymerization. d-nb.info For instance, a polythiophene containing ester groups can be synthesized and subsequently hydrolyzed to yield carboxylic acid functionalities. This method was used to prepare a polythiophene with both dodecyl and carboxylic acid-terminated side chains, combining the solubility offered by the long alkyl group with the new chemical properties of the acid group. d-nb.info Such modifications can alter the polymer's electronic properties, solubility, and capacity for interaction with other molecules or surfaces. nih.govnsf.gov

Beyond simply adding a terminal functional group, chemical transformations can be performed on the alkyl side chain itself. A key example is the conversion of a precursor polymer into one with carboxylic acid groups. In one study, a copolymer of 3-dodecylthiophene and a thiophene monomer bearing a methyl ester group was synthesized. d-nb.info After polymerization, the ester groups were hydrolyzed to carboxylic acids. d-nb.info This created a polymer, P3DDT-COOH, with a defined ratio of solubilizing dodecyl chains and functional acid groups. d-nb.info This transformation was shown to raise the polymer's ionization potential and shift its light absorption characteristics. d-nb.info Such modifications are crucial for tuning the material for specific applications, such as chemical sensors or as matrix materials in mass spectrometry. d-nb.infoacs.org

Advanced Spectroscopic Characterization of 2 Dodecyl 5 Methylthiophene and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the local chemical environments of individual atoms within a molecule. For 2-Dodecyl-5-methylthiophene, various NMR experiments are used to map out the complete atomic framework.

Proton (¹H) NMR spectroscopy is a primary technique for identifying the structure of organic compounds by analyzing the chemical shifts, integration, and coupling patterns of hydrogen nuclei. ucalgary.ca In this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring, the methyl group protons, and the protons of the long dodecyl side chain.

The two protons on the thiophene ring are in different chemical environments and exhibit spin-spin coupling. libretexts.org This results in two distinct doublets in the aromatic region of the spectrum, typically observed between δ 6.5 and 7.5 ppm. The signal for the protons of the methyl group attached to the thiophene ring appears as a singlet further upfield, generally around δ 2.4-2.5 ppm. chemicalbook.com

The dodecyl chain gives rise to several signals:

A triplet corresponding to the methylene (B1212753) group (α-CH₂) directly attached to the thiophene ring, located around δ 2.7-2.8 ppm. Its triplet multiplicity arises from coupling to the adjacent methylene group.

A broad multiplet in the δ 1.2-1.7 ppm range, which represents the ten overlapping methylene groups ((CH₂)₁₀) in the middle of the alkyl chain.

A triplet at approximately δ 0.8-0.9 ppm, characteristic of the terminal methyl (CH₃) group of the dodecyl chain, split by the adjacent methylene group. ucalgary.ca

The integration of these peaks provides a ratio of the number of protons in each unique environment, further confirming the structure.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Thiophene-H (position 3) | ~6.6-6.8 | Doublet (d) | 1H |

| Thiophene-H (position 4) | ~6.6-6.8 | Doublet (d) | 1H |

| Ring-CH₃ | ~2.4-2.5 | Singlet (s) | 3H |

| α-CH₂ (dodecyl) | ~2.7-2.8 | Triplet (t) | 2H |

| (CH₂)₁₀ (dodecyl) | ~1.2-1.7 | Multiplet (m) | 20H |

| Terminal CH₃ (dodecyl) | ~0.8-0.9 | Triplet (t) | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete assignment of the carbon backbone and the attached side chains.

The spectrum shows four signals for the thiophene ring carbons, typically in the range of δ 120-145 ppm. nih.gov The carbon atom attached to the methyl group and the one attached to the dodecyl group are quaternary and generally appear further downfield. The carbons bearing hydrogen atoms appear at a slightly higher field. The methyl carbon attached to the ring gives a signal around δ 15 ppm. nih.gov

The carbons of the dodecyl chain are observed in the upfield region of the spectrum (δ 14-35 ppm). The terminal methyl carbon is the most shielded, appearing around δ 14 ppm, while the other methylene carbons of the chain appear as a cluster of signals, with the α-CH₂ carbon being the most deshielded due to its proximity to the aromatic ring. libretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C-2 (C-dodecyl) | ~140-145 |

| Thiophene C-5 (C-methyl) | ~135-140 |

| Thiophene C-3 | ~125-128 |

| Thiophene C-4 | ~123-126 |

| Ring-CH₃ | ~15 |

| α-CH₂ (dodecyl) | ~30-32 |

| (CH₂)₁₀ (dodecyl) | ~22-32 |

| Terminal CH₃ (dodecyl) | ~14 |

While 1D NMR spectra provide essential structural data, 2D NMR techniques are employed to confirm the connectivity between atoms.

COSY (Homonuclear Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. oxinst.comua.es For this compound, a COSY spectrum would show a cross-peak connecting the two thiophene ring protons, confirming their adjacency. It would also show correlations between the α-CH₂ and its neighboring CH₂ group in the dodecyl chain, and sequentially along the chain, confirming the structure of the alkyl substituent. oxinst.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org An HMQC or HSQC spectrum of this compound would show a cross-peak between the thiophene proton signals and their corresponding carbon signals, as well as correlations for each CH, CH₂, and CH₃ group in the methyl and dodecyl side chains. This allows for unambiguous assignment of both the ¹H and ¹³C spectra. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. msu.edu

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netjocpr.com A sample of this compound injected into a GC-MS system is first vaporized and separated from any volatile impurities based on its boiling point and affinity for the GC column. The purity of the sample can be assessed from the resulting chromatogram.

As the pure compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process removes an electron to form a radical cation known as the molecular ion (M•⁺). msu.edu The mass spectrometer measures the m/z of this ion, which directly corresponds to the molecular weight of the compound. For this compound (C₁₇H₃₀S), the molecular ion peak would be observed at an m/z value of approximately 266. The fragmentation pattern, which shows peaks corresponding to the loss of alkyl fragments, can also serve as a "fingerprint" for the compound. libretexts.org

While standard MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of the molecular ion.

The exact mass is unique to a specific elemental formula. By comparing the experimentally measured exact mass to the theoretical exact mass calculated from the most abundant isotopes of the constituent elements, the molecular formula can be unequivocally confirmed. libretexts.org This is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

| Molecular Formula | Isotopes | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₇H₃₀S | ¹²C, ¹H, ³²S | 266.20682 |

An HRMS measurement confirming this exact mass provides definitive proof of the elemental formula C₁₇H₃₀S for this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups and probing the molecular structure of materials. Methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide detailed information on the vibrational modes of molecular bonds. For this compound and its corresponding polymers, these techniques are crucial for confirming polymerization, identifying characteristic structural features, and assessing molecular order.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations such as stretching and bending. The resulting spectrum serves as a molecular "fingerprint," allowing for the identification of specific functional groups.

In the analysis of poly(alkylthiophenes), FTIR is instrumental in confirming the presence of both the thiophene ring and the alkyl side chains. While specific spectra for poly(this compound) are not widely published, the analysis of structurally similar poly(3-alkylthiophene)s (P3ATs) provides a reliable framework for interpretation. The key vibrational modes are largely independent of the specific substitution pattern on the ring.

The FTIR spectrum of a P3AT, such as poly(3-octylthiophene), reveals several characteristic absorption bands. researchgate.net The aliphatic dodecyl and methyl groups give rise to prominent C-H stretching vibrations. The aromatic C-H stretching of the thiophene ring is also observable. The vibrations associated with the conjugated polythiophene backbone, specifically the C=C and C-C stretching modes within the thiophene ring, are of particular interest as they confirm the polymer's core structure. researchgate.netmdpi.com

Key vibrational assignments expected for poly(this compound), based on data from analogous compounds, are summarized in the table below. researchgate.netspectroscopyonline.com

Table 1: Characteristic FTIR Vibrational Modes for Poly(alkylthiophenes)

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| ~2956 | Asymmetric C-H Stretch | Methyl (CH₃) group on side chain and at position 5 |

| ~2921-2925 | Asymmetric C-H Stretch | Methylene (CH₂) groups in dodecyl chain |

| ~2850-2854 | Symmetric C-H Stretch | Methylene (CH₂) groups in dodecyl chain |

| ~2875 | Symmetric C-H Stretch | Methyl (CH₃) group |

| ~1510 | C=C Symmetric Stretch | Thiophene ring |

| ~1455-1465 | C=C Asymmetric Stretch | Thiophene ring |

| ~1377 | Umbrella Bend | Methyl (CH₃) group |

Raman Spectroscopy Applications

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and provides complementary information to FTIR. For conjugated polymers like polythiophenes, Raman spectroscopy is a powerful tool for probing the structure of the π-conjugated backbone. acs.org

The Raman spectrum of regioregular poly(alkylthiophenes) is typically dominated by two strong peaks in the 1300–1500 cm⁻¹ region. researchgate.netrsc.org The most intense band, found at approximately 1445 cm⁻¹, is assigned to the symmetric C=C stretching mode of the thiophene ring. researchgate.net A second prominent peak, located around 1380 cm⁻¹, corresponds to the C-C intra-ring stretching mode. researchgate.net

The position and width of these peaks are highly sensitive to the effective conjugation length along the polymer backbone. rsc.org A longer, uninterrupted conjugation length, which corresponds to a more planar and ordered chain conformation, typically results in a red-shift (lower wavenumber) and narrowing of the main C=C stretching peak. rsc.org This sensitivity makes Raman spectroscopy an excellent technique for evaluating the degree of structural order and π-electron delocalization in thin films and other solid-state samples of poly(this compound). researchgate.net

Table 2: Principal Raman Modes for Regioregular Poly(alkylthiophenes)

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

|---|---|---|

| ~1445 | Symmetric C=C Stretch | Main thiophene ring mode, sensitive to conjugation length and polymer ordering. |

| ~1380 | C-C Intra-ring Stretch | Sensitive to π-electron delocalization and structural order. |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, including Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide insight into the electronic structure of conjugated molecules. These methods are used to determine properties such as the optical band gap, conjugation length, and photoluminescence efficiency, which are critical for optoelectronic applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For conjugated polymers like poly(this compound), the primary absorption feature is the broad and intense π-π* transition of the conjugated backbone. acs.org

The position of the maximum absorption wavelength (λ_max) is directly related to the polymer's effective conjugation length; a longer conjugation length reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the λ_max. rsc.org

The absorption spectrum of poly(alkylthiophenes) is highly sensitive to the material's physical state (solution or solid film) and its environment (e.g., solvent quality). researchgate.net

In dilute solutions with a "good" solvent (e.g., chloroform (B151607), THF), the polymer chains adopt a more coiled conformation, leading to a shorter effective conjugation length and a blue-shifted absorption maximum. acs.org

In the solid state (thin films) or in "poor" solvents, the polymer chains tend to aggregate. researchgate.net In well-ordered, regioregular polythiophenes, this aggregation leads to the formation of H-aggregates, characterized by strong interchain π-π stacking. This results in a red-shifted absorption spectrum with distinct vibronic shoulders at lower energies, indicating a more ordered, planar structure. researchgate.net For instance, the absorption spectrum of a poly(3-hexylthiophene) film shows a main absorption band and two vibronic shoulders. researchgate.net

The long dodecyl side chain in poly(this compound) enhances solubility while also influencing the packing and morphology in the solid state. Data for the closely related poly(3-dodecylthiophene) (P3DDT) shows a λ_max around 390 nm in THF solution. scientific.net In thin films, this value is expected to red-shift significantly due to aggregation effects, similar to other P3ATs. researchgate.net

Table 3: UV-Vis Absorption Maxima (λ_max) for Poly(alkylthiophenes) in Different States

| Polymer | State / Solvent | λ_max (nm) | Vibronic Shoulders (nm) |

|---|---|---|---|

| Poly(3-dodecylthiophene) | THF Solution | ~390 scientific.net | Not prominent |

| Poly(3-hexylthiophene) | Toluene Solution | ~450 researchgate.net | Not prominent |

Fluorescence Spectroscopy for Photoluminescence Properties

Fluorescence spectroscopy, or photoluminescence (PL) spectroscopy, measures the light emitted from a sample after it has absorbed photons. This emission occurs as excited electrons relax from the LUMO back to the HOMO. The resulting spectrum provides information about the electronic energy levels and relaxation pathways.

For poly(alkylthiophenes), the emission spectrum is typically a mirror image of the absorption spectrum, with a Stokes shift (the difference between the absorption and emission maxima). nih.gov Similar to UV-Vis absorption, the PL spectrum is sensitive to the polymer's conformation and environment. researchgate.net

In dilute solutions, where chains are isolated, emission originates from intrachain singlet excitons, resulting in a relatively high photoluminescence quantum yield. researchgate.net For example, poly(3-dodecylthiophene) in a THF solution exhibits a maximum emission wavelength (λ_em) at 527 nm. scientific.net

In the solid state, the close proximity of polymer chains leads to interchain interactions. This can open up non-radiative decay pathways, often causing fluorescence quenching and a lower quantum yield compared to solutions. rsc.org The emission from aggregated chains in films is also typically red-shifted compared to the solution-state emission. researchgate.net The length of the alkyl side chain plays a role in these interactions; longer chains can increase the interchain separation, which may reduce quenching effects and potentially improve solid-state emission efficiency. mdpi.com

Table 4: Photoluminescence Emission Maxima (λ_em) for Poly(alkylthiophenes)

| Polymer | State / Solvent | Excitation Wavelength (nm) | Emission Maxima (λ_em) (nm) |

|---|---|---|---|

| Poly(3-dodecylthiophene) | THF Solution | Not Specified | 527 scientific.net |

| Poly(3-dodecylthiophene) | Chloroform (Thin Film) | 488 | ~650, ~710 (vibronic peaks) researchgate.net |

| Poly(3-hexylthiophene) | Toluene Solution | Not Specified | 580 researchgate.net |

Theoretical and Computational Studies of 2 Dodecyl 5 Methylthiophene Systems

Molecular Dynamics Simulations for Supramolecular Assembly and Intermolecular Interactionscecam.org

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. arxiv.org MD simulations model the atoms as classical particles moving according to a force field, which describes the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. acs.org This approach is invaluable for understanding how individual 2-dodecyl-5-methylthiophene molecules self-assemble into larger, ordered structures (supramolecular assembly) driven by non-covalent forces like van der Waals interactions. cecam.org

For amphiphilic molecules like this compound (with a polarizable aromatic head and a nonpolar alkyl tail), MD simulations can predict the formation of aggregates, micelles, or layered structures in different solvent environments. rsc.org The simulations can reveal how the long dodecyl chains interact and interdigitate, which is a key factor in the formation of ordered domains in poly(alkylthiophenes). nih.gov These ordered structures are critical for efficient charge transport in organic electronic devices. MD simulations assisted by DFT can help analyze the dynamics of these assemblies and the influence of external factors like temperature or electric fields on their stability and morphology. conicet.gov.arnih.gov

Prediction of Optical and Electronic Characteristics from First Principlesresearchgate.netuni-muenchen.de

First-principles calculations, which are based on quantum mechanics without empirical parameters, can be used to predict the optical and electronic properties of materials. google.comresearchgate.net For this compound, these methods can forecast properties like its absorption spectrum, emission characteristics, and charge carrier mobility. Techniques like Time-Dependent DFT (TD-DFT) are often employed to calculate excited state energies, which correspond to the absorption of light (UV-Visible spectrum). physchemres.org

By modeling the electronic transitions between orbitals (e.g., from HOMO to LUMO), it is possible to predict the wavelength of maximum absorption (λ_max). researchgate.net For conjugated systems like thiophenes, these calculations are crucial for designing materials for specific applications, such as solar cells, where broad absorption of the solar spectrum is desired. physchemres.orgresearchgate.net First-principles calculations can also predict how these properties change upon polymerization, showing, for example, a red-shift in the absorption spectrum as the conjugation length increases in poly(this compound). wikipedia.org

Table 3: Predicted Electronic Properties for Thiophene-based Chromophores Note: The following data is for designed cyclopenta-thiophene (CPT) derivatives and serves as an example of predictions from first-principles calculations.

| Compound | HOMO-LUMO Gap (eV) | Max Absorption (nm, Gas Phase) | Max Absorption (nm, Solvent) |

|---|---|---|---|

| FICR (Reference) | 1.98 | - | - |

| FICD2 | 1.73 | 815 | 889 |

| FICD5 | 1.75 | 813 | 880 |

Data sourced from a study on CPT derivatives using M06/6-311G(d,p) functional. researchgate.net

Modeling of Polymerization Mechanisms and Regioregularity Effectsresearchgate.netwikidoc.org

The properties of polythiophenes are highly dependent on their microstructure, particularly their regioregularity. nih.gov Regioregularity refers to the consistency of the orientation of the monomer units within the polymer chain. For a substituted thiophene (B33073) like this compound, polymerization can lead to different linkages: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). wikipedia.org High HT regioregularity leads to a more planar polymer backbone, which enhances π-orbital overlap, facilitates charge transport, and improves the material's electronic and optical properties. nih.gov

Computational modeling can be used to investigate the mechanisms of polymerization, such as those catalyzed by nickel or palladium complexes (e.g., Kumada or Stille coupling). nih.govcmu.edu Theoretical calculations can help determine the stability of reaction intermediates for different coupling pathways. For instance, modeling the oxidative polymerization with FeCl₃ can show that radical cations form preferentially at specific positions on the thiophene ring, guiding the propagation to favor certain linkages. wikidoc.org By understanding the energetic barriers and steric hindrance associated with the dodecyl and methyl groups, these models can predict the likely degree of regioregularity achievable under different synthetic conditions, guiding the synthesis of high-performance poly(this compound) materials. wikipedia.orgresearchgate.net

Advanced Applications Research of 2 Dodecyl 5 Methylthiophene Based Materials in Organic Electronics

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental building blocks for a variety of electronic circuits, from simple switches to complex logic gates. The performance of these devices is intrinsically linked to the charge transport characteristics of the organic semiconductor used. Polythiophenes, including those functionalized with dodecyl and methyl groups, are a widely studied class of materials for OFET applications due to their favorable electronic properties and stability. researchgate.net

Charge Transport Mechanisms in 2-Dodecyl-5-methylthiophene-Based Semiconductors

Charge transport in polythiophene-based semiconductors is a complex process governed by the movement of charge carriers (holes or electrons) along and between polymer chains. nih.gov The primary mechanisms are often described by hopping and trap-limited transport models. aps.org In these materials, charges are localized entities known as polarons, and their movement occurs through thermally activated "hops" between localized states. aps.org The long dodecyl side chains on the thiophene (B33073) rings are crucial for ensuring solubility and processability, which in turn influences the solid-state packing and morphology of the polymer films.

The arrangement of the polymer backbones in the solid state significantly impacts charge mobility. Highly ordered, crystalline domains facilitate more efficient charge transport, while amorphous regions and grain boundaries can act as traps or barriers, impeding carrier movement. researchgate.net Research on similar polythiophenes, like poly(3-hexylthiophene) (P3HT), has shown that the mobility of charge carriers is highly anisotropic, meaning it differs depending on the direction of transport relative to the polymer chain alignment. researchgate.net The activation energy for charge transport, which is the energy required for a carrier to hop between sites, is a key parameter. Studies on related crystalline organic semiconductors have measured activation energies ranging from 34 meV within a single crystalline grain to over 50 meV across grain boundaries, highlighting the role of morphology in device performance. researchgate.net

The key parameter for evaluating charge transport in these materials is the field-effect mobility (µ), which quantifies how quickly charge carriers move in response to an electric field. wiley.com For polythiophene derivatives, mobilities can vary by orders of magnitude depending on the specific molecular structure, processing conditions, and device architecture.

Device Architectures and Fabrication Techniques

OFETs are typically fabricated in a thin-film transistor architecture. A common configuration is the bottom-gate, top-contact (BGTC) structure. nih.gov In this setup, a heavily doped silicon wafer often serves as the gate electrode, with a layer of silicon dioxide (SiO₂) acting as the gate dielectric. The organic semiconductor film, such as one based on poly(this compound), is then deposited onto the dielectric. Finally, source and drain electrodes (commonly gold) are deposited on top of the semiconductor layer. researchgate.netnih.gov

The performance and stability of these devices are highly sensitive to the interface between the semiconductor and the dielectric layer. To improve performance, this interface is often modified with a self-assembled monolayer, such as octadecyltrichlorosilane (B89594) (OTS), or a buffer layer like poly(methyl methacrylate) (PMMA). researchgate.netwiley.com These treatments can reduce charge trapping at the interface and promote better ordering of the polymer film, leading to higher mobility and improved device stability. researchgate.net

Solution-based deposition techniques are a major advantage of polymer-based electronics. Spin-coating is a widely used laboratory method for creating uniform thin films from a solution of the polymer. nih.gov This process allows for the fabrication of devices over large areas at a low cost. researchgate.net The choice of solvent and any subsequent annealing (heating) steps are critical processing parameters that influence the film's morphology and, consequently, the OFET's performance. acs.org For industrial-scale production, techniques like roll-to-roll processing are being developed to enable continuous and high-throughput manufacturing of flexible electronic devices. theses.fr

| Parameter | Typical Value / Method | Significance |

| Device Architecture | Bottom-Gate, Top-Contact (BGTC) | A standard, widely-used configuration for OFET characterization. |

| Substrate / Gate | Doped Silicon (n⁺⁺Si) | Provides a conductive gate for applying an electric field. |

| Dielectric | Silicon Dioxide (SiO₂) | Insulating layer that separates the gate and semiconductor. |

| Semiconductor Deposition | Spin-coating | Allows for uniform, solution-processed thin films. |

| Source/Drain Electrodes | Gold (Au) | Provides low-resistance contacts for charge injection/extraction. |

| Interface Modification | OTS, PMMA | Improves semiconductor/dielectric interface, reducing traps and enhancing mobility. researchgate.netwiley.com |

Organic Photovoltaics (OPVs) and Solar Cells

Organic photovoltaics represent a promising technology for converting sunlight into electricity, with the potential for lightweight, flexible, and transparent solar cells. Polymers based on this compound are investigated as the electron-donating material in the photoactive layer of these devices.

Light Absorption and Exciton (B1674681) Generation in Poly(this compound)

The process of converting light to electricity in an organic solar cell begins with the absorption of a photon by the semiconducting polymer. justia.com This absorption excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating a tightly bound electron-hole pair known as a Frenkel exciton. nih.gov Because organic semiconductors have a low dielectric constant, this exciton is relatively stable and must be dissociated into free charge carriers to generate a photocurrent. nih.gov

The absorption spectrum of the polymer determines which parts of the solar spectrum can be utilized. For polythiophenes, the absorption is typically strongest in the visible region of the spectrum. For instance, a related polymer, poly(3-dodecyl-2,5-thienylene vinylene), shows a maximum absorption response around 580 nm. researchgate.net The efficiency of light absorption is dependent on the thickness of the active layer and can be influenced by optical interference effects within the multilayer device structure. nih.gov The generation of multiple excitons from a single high-energy photon, a process known as multiple exciton generation (MEG), is an area of active research that could potentially break the theoretical efficiency limit of conventional solar cells. fudan.edu.cnarxiv.org

Bulk Heterojunction Design and Performance Optimization

To efficiently dissociate the photogenerated excitons, the donor polymer is blended with an electron-accepting material, typically a fullerene derivative like nih.govnih.gov-phenyl-C61-butyric acid methyl ester (PCBM), to form a bulk heterojunction (BHJ). stanford.eduresearchgate.net This creates a nanoscale interpenetrating network of donor and acceptor materials throughout the active layer. The large interfacial area between the donor and acceptor domains is crucial for ensuring that excitons can reach an interface and dissociate before they decay. nih.gov

Upon dissociation, the electron is transferred to the acceptor material and the hole remains on the donor polymer. researchgate.net These free charges are then transported through their respective domains to the device's electrodes, generating a current. The performance of a BHJ solar cell is highly dependent on the morphology of this blend. An optimal morphology balances the need for a large interfacial area for exciton dissociation with the need for continuous, pure domains that form pathways for efficient charge transport to the electrodes. researchgate.netumich.edu

Device performance is characterized by several key parameters, including the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Researchers have demonstrated that for similar polythiophene-based systems like pBTTT blended with PCBM, efficiencies of up to 2.3% can be achieved. stanford.eduresearchgate.net This was accomplished with a 1:4 blend ratio and an active layer thickness of 115 nm. stanford.edu The short-circuit current in such devices can be limited by space-charge effects if the active layer is too thick or the charge carrier mobility is too low. stanford.edu

| Device Parameter | Optimized Value (pBTTT:PCBM) | Reference |

| Efficiency (PCE) | 2.3% | stanford.eduresearchgate.net |

| Blend Ratio (Donor:Acceptor) | 1:4 | stanford.eduresearchgate.net |

| Active Layer Thickness | 115 nm | stanford.edu |

| Short-Circuit Current (Jsc) | 9.37 mA/cm² | stanford.edu |

| Open-Circuit Voltage (Voc) | 0.525 V | stanford.edu |

| Fill Factor (FF) | 0.48 | stanford.edu |

Organic Light-Emitting Diodes (OLEDs) and Electrogenerated Chemiluminescence

Beyond transistors and solar cells, conjugated polymers like those derived from this compound are also explored for light-emitting applications. In an OLED, an electric current is passed through the organic material, causing it to emit light. This process is essentially the reverse of what occurs in a photovoltaic cell. Thiophene-based polymers are known for their tunable fluorescence and high absorbance, making them suitable candidates for these applications. researchgate.net

Electrogenerated chemiluminescence (ECL) is a related phenomenon where light is produced from electrochemically generated species. researchgate.net It serves as a powerful tool to study the fundamental electrochemical processes that are relevant to OLED operation. researchgate.net By applying a voltage, redox reactions are triggered that lead to the formation of excited states, which then relax by emitting light. researchgate.net Research into the ECL of various conducting polymers, including polythiophene derivatives, helps in understanding the stability and efficiency of light emission, paving the way for the development of more advanced and stable OLEDs. researchgate.netresearchgate.net

Electrochromic Devices (ECDs)

The field of organic electronics has seen significant advancements through the use of conjugated polymers, with materials based on this compound showing promise in various applications. When polymerized, this monomer forms poly(this compound), a type of poly(3-alkylthiophene) (P3AT). The long dodecyl side chain is incorporated primarily to enhance the polymer's solubility in organic solvents and its processability, which are critical for fabricating the uniform, thin films required in electronic devices. researchgate.net While research specifically detailing the electrochromic performance of poly(this compound) is limited, extensive studies on the closely related and structurally similar poly(3-dodecylthiophene) (P3DDT) provide valuable insights into its expected behavior in electrochromic devices (ECDs). sigmaaldrich.com

Electrochromism is a phenomenon where a material undergoes a reversible change in its optical properties, such as color and transparency, when a voltage is applied. grafiati.comidu.ac.id In conducting polymers like those derived from thiophene, this effect is linked to the reversible doping and de-doping (oxidation and reduction) of the polymer's conjugated backbone. wikipedia.org

In its neutral, reduced state, the polythiophene backbone has a π-π* electronic transition that typically results in strong absorption of light, giving the material a distinct color; for instance, P3DDT films are often a shiny red-purple. sigmaaldrich.com When an oxidizing potential is applied (p-doping), electrons are removed from the polymer backbone. This process creates new charge carriers known as polarons and bipolarons, which introduce new electronic energy levels within the polymer's band gap. wikipedia.orgacs.org These new energy levels allow for light absorption at lower energies, causing a visible color change. The film typically transforms to a highly transparent or light-blue state. acs.org This reversible transition between colored and transparent states forms the basis of its use in ECDs, such as smart windows, displays, and mirrors. idu.ac.idd-nb.info

An electrochromic device is typically constructed in a sandwich-like structure, comprising the electrochromic polymer film coated on a transparent conductor (like indium tin oxide, or ITO), an ion-conducting electrolyte, and a counter electrode that balances the charge. grafiati.comd-nb.info The performance of such devices is characterized by several key parameters, as detailed in the table below, based on data from various processable polythiophene derivatives used in ECDs.

| Performance Parameter | Typical Value for Polythiophene-Based ECDs | Description |

|---|---|---|

| Switching Voltage | ±1.0 to 2.0 V | The low voltage required to induce the color change, making them energy efficient. rsc.org |

| Switching Time | Sub-second to a few seconds | The time taken to switch between the colored and bleached states. rsc.org |

| Optical Contrast (Δ%T) | 30% - 70% in the visible range | The difference in light transmittance between the colored and bleached states. d-nb.inforsc.org |

| Coloration Efficiency (η) | 100 - 600 cm²/C | A measure of the efficiency of the electrochromic material, representing the change in optical density per unit of charge injected. d-nb.info |

| Cyclic Stability | Thousands of cycles | The ability of the device to be switched repeatedly without significant degradation in performance. rsc.org |

Chemical Sensors and Biosensors

Materials based on this compound are extensively researched for their application in chemical and biosensors. The operational principle of these sensors relies on the modulation of the electrical and optical properties of the conjugated polymer upon interaction with a target analyte. wikipedia.org20.210.105 The π-conjugated backbone of poly(this compound) essentially functions as a molecular wire. researchgate.net When an analyte molecule binds to the polymer, it can induce conformational twisting or alter the local electronic environment, thereby disrupting the flow of charge carriers along the polymer chain. wikipedia.org This perturbation results in a detectable signal, such as a change in conductivity, current, or fluorescence. 20.210.105

The dodecyl side chain plays a multifaceted role in sensing applications. Beyond improving processability, it creates a hydrophobic environment that can enhance non-specific interactions with certain analytes and improve the adhesion of the polymer film to the electrode substrate. researchgate.netmetu.edu.tr